molecular formula C15H15NO4 B11852772 4-(1,3-Dioxo-2-azaspiro[4.4]nonan-2-yl)benzoic acid CAS No. 61343-21-3

4-(1,3-Dioxo-2-azaspiro[4.4]nonan-2-yl)benzoic acid

Cat. No.: B11852772
CAS No.: 61343-21-3
M. Wt: 273.28 g/mol
InChI Key: ASGKNXPDVUSZKF-UHFFFAOYSA-N
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Description

4-(1,3-Dioxo-2-azaspiro[4.4]nonan-2-yl)benzoic acid is a chemical compound known for its unique spirocyclic structure. This compound features a spiro linkage between a benzoic acid moiety and a 1,3-dioxo-2-azaspiro[4.4]nonane ring system. The presence of both a benzoic acid group and a spirocyclic system makes it an interesting subject for various chemical and biological studies.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(1,3-Dioxo-2-azaspiro[4.4]nonan-2-yl)benzoic acid typically involves the formation of the spirocyclic ring system followed by the introduction of the benzoic acid moiety. One common synthetic route includes the cyclization of appropriate precursors under controlled conditions to form the spirocyclic core. This is followed by the functionalization of the core to introduce the benzoic acid group.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow synthesis and automated synthesis platforms can be employed to streamline the production process.

Chemical Reactions Analysis

Types of Reactions

4-(1,3-Dioxo-2-azaspiro[4.4]nonan-2-yl)benzoic acid can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can lead to the formation of reduced derivatives.

    Substitution: The benzoic acid moiety can participate in electrophilic and nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.

    Substitution: Reagents such as halogens, alkylating agents, and nucleophiles can be used under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce alcohols or amines. Substitution reactions can result in various substituted derivatives of the original compound.

Scientific Research Applications

4-(1,3-Dioxo-2-azaspiro[4.4]nonan-2-yl)benzoic acid has a wide range of applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties and as a lead compound for drug development.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 4-(1,3-Dioxo-2-azaspiro[4.4]nonan-2-yl)benzoic acid involves its interaction with specific molecular targets and pathways. The spirocyclic structure allows it to bind to certain enzymes or receptors, modulating their activity. This can lead to various biological effects, depending on the specific target and pathway involved.

Comparison with Similar Compounds

Similar Compounds

  • 4-(1,3-Dioxo-2-azaspiro[4.4]nonan-2-yl)benzenesulfonyl chloride
  • 2-(1,3-Dioxo-2-azaspiro[4.5]decan-2-yl)acetic acid
  • {2-azaspiro[4.4]nonan-3-yl}methanol

Uniqueness

4-(1,3-Dioxo-2-azaspiro[4.4]nonan-2-yl)benzoic acid is unique due to its specific spirocyclic structure and the presence of a benzoic acid moiety. This combination imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.

Properties

CAS No.

61343-21-3

Molecular Formula

C15H15NO4

Molecular Weight

273.28 g/mol

IUPAC Name

4-(1,3-dioxo-2-azaspiro[4.4]nonan-2-yl)benzoic acid

InChI

InChI=1S/C15H15NO4/c17-12-9-15(7-1-2-8-15)14(20)16(12)11-5-3-10(4-6-11)13(18)19/h3-6H,1-2,7-9H2,(H,18,19)

InChI Key

ASGKNXPDVUSZKF-UHFFFAOYSA-N

Canonical SMILES

C1CCC2(C1)CC(=O)N(C2=O)C3=CC=C(C=C3)C(=O)O

Origin of Product

United States

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